5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole
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Overview
Description
5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole is a complex organic compound that features a tetrazole ring, an imidazole ring, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the imidazole ring through a cyclization reaction of amido-nitriles under mild conditions, often catalyzed by nickel . The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility in further synthetic applications .
Scientific Research Applications
5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Imidazole derivatives: Compounds like metronidazole and omeprazole, which have diverse therapeutic applications.
Uniqueness
What sets 5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C40H35ClN6 |
---|---|
Molecular Weight |
635.2 g/mol |
IUPAC Name |
5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-45-47(44-39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 |
InChI Key |
GAZPPEGQRKWTSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Origin of Product |
United States |
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